![molecular formula C11H12N2O B1359733 1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole CAS No. 68338-28-3](/img/structure/B1359733.png)
1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole
Overview
Description
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound belongs to the pyrazole family and is also known as PMP or 4-MeO-PMP.
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The 1,2,3-triazole moiety-based heterocycles, including pyrazoles, have been extensively explored in drug discovery. Researchers have identified several pharmacologically active compounds that incorporate the pyrazole ring. These compounds exhibit diverse activities, such as anti-HIV, antitubercular, antiviral, antibacterial, and anticancer effects . The pyrazole scaffold serves as a crucial pharmacophore in drug development, making it an attractive target for medicinal chemists.
Anti-Inflammatory and Analgesic Agents
Pyrazole derivatives have demonstrated anti-inflammatory and analgesic properties. These compounds can modulate inflammatory pathways and alleviate pain. Researchers continue to investigate novel pyrazole-based molecules for their potential therapeutic applications in managing pain and inflammation .
Vasodilators and Cardiovascular Agents
Certain pyrazole-containing drugs act as vasodilators, helping to widen blood vessels and improve blood flow. Additionally, they exhibit cardiovascular effects, making them relevant in treating conditions related to blood pressure regulation and heart health .
Antidepressant and Neuroprotective Properties
The pyrazole ring system has been associated with antidepressant activity. Researchers explore its potential in managing mood disorders and enhancing mental well-being. Furthermore, pyrazoles may offer neuroprotective effects, safeguarding neurons from damage and degeneration .
Applications in Cancer Treatment
Pyrazole derivatives have shown promise in cancer therapy. Some compounds inhibit tumor growth, induce apoptosis (programmed cell death), or interfere with cancer cell signaling pathways. Researchers investigate their potential as targeted anticancer agents .
Antimicrobial and Antifungal Agents
Hydrazones, a class of compounds related to pyrazoles, exhibit antimicrobial and antifungal properties. These molecules have been studied for their effectiveness against various pathogens, including bacteria and fungi. Their broad-spectrum activity makes them valuable in combating infections .
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-methylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-7-8-13(12-9)10-3-5-11(14-2)6-4-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQACDVWXQOMBAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was the intended use of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole in the research described?
A1: The researchers aimed to synthesize 5-(5-amino-1-aryl-3-methyl-1H-pyrazole-4-yl)-1H-tetrazoles, utilizing 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (4c) as a starting material. [] They intended to convert the carbonitrile group (-CN) in 4c into a tetrazole ring.
Q2: What unexpected outcome occurred during the synthesis, and how was it addressed?
A2: Instead of the desired tetrazole derivative, the reaction unexpectedly yielded 1H-pyrazolo[3,4-d]pyrimidine derivatives. [] This suggested that the methyl group at the C3-position of the pyrazole ring in 4c interfered with the intended tetrazole formation. To circumvent this, the researchers protected the amino group in 4c with a di-tert-butyl-dicarbonate (Boc) group. This protection allowed for the successful synthesis of the targeted tetrazole derivative (5c) using the established methodology. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.